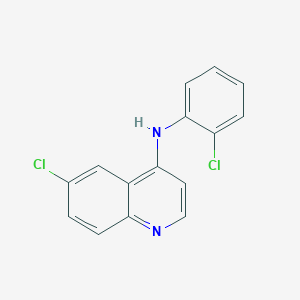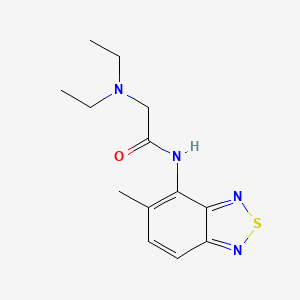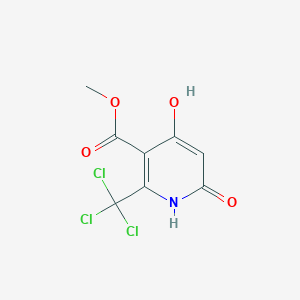![molecular formula C17H17ClN4O2 B11061346 2-[(4-Chlorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11061346.png)
2-[(4-Chlorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 3-methoxyaniline to form an intermediate, which is then reacted with a triazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazole derivatives, such as:
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
1,2,4-Triazole: A closely related compound with similar chemical properties but different biological activities. The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H17ClN4O2/c1-24-15-4-2-3-14(9-15)19-10-16-20-17(23)22(21-16)11-12-5-7-13(18)8-6-12/h2-9,19H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
UIDNKQFQLFHRTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-bromothiophen-2-yl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061263.png)
![3-(Chloromethyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11061274.png)

![N,N'-[(2,5-dimethylthiene-3,4-diyl)dimethanediyl]bis(2-methylpropan-1-amine)](/img/structure/B11061290.png)

![Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11061304.png)
![5-(1-adamantyl)-N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B11061309.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11061312.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11061322.png)
![4-(3,4-dihydroxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11061325.png)
![1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061340.png)
![3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione](/img/structure/B11061349.png)
![N-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)ethanamine](/img/structure/B11061361.png)
